molecular formula C12H9N3S B6423437 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile CAS No. 1147226-07-0

2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B6423437
CAS No.: 1147226-07-0
M. Wt: 227.29 g/mol
InChI Key: CEHRBAYRNCEODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a sulfanyl group and a carbonitrile group

Mechanism of Action

Target of Action

Related compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in similar chemical reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the transmetalation step, where it transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that related compounds have been synthesized and evaluated for their anti-fibrotic activities , suggesting potential involvement in pathways related to fibrosis and collagen production.

Result of Action

Related compounds have shown anti-fibrotic activities , suggesting that this compound might also have potential therapeutic effects in the context of fibrotic diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves the reaction of pyridine-2-thiol with pyridine-3-carbonitrile in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-{[(Pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile has been explored for its potential in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: 2-{[(Pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-10-4-3-7-15-12(10)16-9-11-5-1-2-6-14-11/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHRBAYRNCEODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.